molecular formula C8H6N2 B14336030 1H-2,7-Methanocyclopenta[b]pyrazine CAS No. 98679-27-7

1H-2,7-Methanocyclopenta[b]pyrazine

Katalognummer: B14336030
CAS-Nummer: 98679-27-7
Molekulargewicht: 130.15 g/mol
InChI-Schlüssel: HJNSLOATMNQUGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-2,7-Methanocyclopenta[b]pyrazine is a nitrogen-containing heterocyclic compound that features a fused ring structure comprising a cyclopentane ring and a pyrazine ring. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,7-Methanocyclopenta[b]pyrazine typically involves cyclization reactions. One common method is the cycloaddition of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentadiene with diazomethane can yield the desired compound through a [3+2] cycloaddition mechanism .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or continuous flow synthesis. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-2,7-Methanocyclopenta[b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1H-2,7-Methanocyclopenta[b]pyrazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-2,7-Methanocyclopenta[b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating various signaling pathways. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-2,7-Methanocyclopenta[b]pyrazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused cyclopentane and pyrazine rings provide a rigid framework that can interact with various biological targets, making it a valuable scaffold in drug discovery .

Eigenschaften

CAS-Nummer

98679-27-7

Molekularformel

C8H6N2

Molekulargewicht

130.15 g/mol

IUPAC-Name

3,9-diazatricyclo[5.2.1.04,8]deca-1,3,5,7-tetraene

InChI

InChI=1S/C8H6N2/c1-2-7-8-5(1)3-6(10-8)4-9-7/h1-2,4,10H,3H2

InChI-Schlüssel

HJNSLOATMNQUGH-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C3C(=NC=C1N3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.